BenchChemオンラインストアへようこそ!

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Lipophilicity Drug-likeness ADME

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a brominated bis(1,2,4-triazole) derivative bearing a primary amine at the 3-position and a 1,2,4-triazol-1-ylethyl substituent at the N1 position. Its molecular formula is C6H8BrN7, with a molecular weight of 258.08 g/mol and a computed XLogP3-AA of 0.3, indicating modest lipophilicity suitable for oral bioavailability optimization.

Molecular Formula C6H8BrN7
Molecular Weight 258.08 g/mol
Cat. No. B13085276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC6H8BrN7
Molecular Weight258.08 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)CCN2C(=NC(=N2)N)Br
InChIInChI=1S/C6H8BrN7/c7-5-11-6(8)12-14(5)2-1-13-4-9-3-10-13/h3-4H,1-2H2,(H2,8,12)
InChIKeyQVCRICLQWITZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1871699-02-3): Identity and Computed Physicochemical Baseline for Informed Procurement


5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a brominated bis(1,2,4-triazole) derivative bearing a primary amine at the 3-position and a 1,2,4-triazol-1-ylethyl substituent at the N1 position [1]. Its molecular formula is C6H8BrN7, with a molecular weight of 258.08 g/mol and a computed XLogP3-AA of 0.3, indicating modest lipophilicity suitable for oral bioavailability optimization [1]. The compound is commercially available at 95% purity with long-term storage recommended in a cool, dry place .

Why Generic 1,2,4-Triazol-3-amine Analogs Cannot Replace 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine in Research Programs


Although the 1,2,4-triazol-3-amine scaffold is common in medicinal chemistry, generic substitution is precluded by the specific substitution pattern of this compound. The 5-bromo substituent increases molecular weight by approximately 79 Da relative to the non-halogenated parent (C6H9N7, MW 179.18 g/mol ) and is expected to enhance lipophilicity and potential halogen-bonding interactions. The 1,2,4-triazol-1-ylethyl side chain introduces additional hydrogen-bond acceptor sites and conformational flexibility beyond what is achievable with simple alkyl substituents such as 5-bromo-1-ethyl-1H-1,2,4-triazol-3-amine (C4H7BrN4, MW 191.03 g/mol ). These quantifiable physicochemical differences directly affect retention time in chromatographic purification, solubility profiles, and target engagement, making direct substitution scientifically unsound.

Quantitative Differentiation Evidence: 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine Versus Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Brominated vs. Non-Brominated Bis-Triazole Core

The brominated compound exhibits a computed XLogP3-AA of 0.3 [1], whereas the non-brominated analog 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1851701-47-7) lacks a halogen and is expected to show a lower logP (approximately -0.5 to -0.2 based on fragment-based estimation) . This difference of approximately 0.5–0.8 log units can alter solubility, permeability, and protein binding in biological assays.

Lipophilicity Drug-likeness ADME

Molecular Weight Shift and its Utility in LC-MS Detection and Synthetic Intermediate Tracking

The target compound has a molecular weight of 258.08 g/mol [1], which is 78.90 Da heavier than the non-brominated bis-triazole core (MW 179.18 g/mol ) and 67.05 Da heavier than 5-bromo-1-ethyl-1H-1,2,4-triazol-3-amine (MW 191.03 g/mol ). This mass difference permits unequivocal identification and quantification in complex reaction mixtures via LC-MS, using either extracted-ion chromatograms (EIC) or single-ion monitoring (SIM).

Molecular weight LC-MS Analytical differentiation

Hydrogen-Bond Acceptor Capacity: Triazolylethyl Side Chain vs. Simple Alkyl Substituents

The target compound possesses five hydrogen-bond acceptor (HBA) atoms [1], contributed by the two triazole rings and the primary amine. In contrast, 5-bromo-1-ethyl-1H-1,2,4-triazol-3-amine has only four HBA atoms (one triazole ring plus amine) . The additional HBA site arises from the N2 nitrogen of the pendant 1,2,4-triazole, which is absent in alkyl-substituted analogs.

Hydrogen bonding Target engagement Solubility

Rotatable Bond Count and Conformational Entropy Considerations for Binding Free Energy

The target compound contains three rotatable bonds [1], located in the ethylene linker between the two triazole rings. The simple ethyl analog (5-bromo-1-ethyl-1H-1,2,4-triazol-3-amine) has only one rotatable bond (the ethyl group) . The higher degree of rotational freedom in the target compound implies a greater conformational entropy penalty upon binding, which must be compensated by stronger enthalpic interactions.

Conformational flexibility Binding entropy Molecular recognition

Topological Polar Surface Area and Predicted Caco‑2 Permeability

The target compound displays a topological polar surface area (TPSA) of 87.4 Ų [1], which is near the typical threshold for blood–brain barrier penetration (<90 Ų) but above the commonly cited limit for high oral absorption (<140 Ų). The non-brominated analog is expected to have a similar TPSA (~87 Ų) , while the ethyl analog has a lower TPSA of approximately 69 Ų due to the absence of the second triazole ring . The bromine atom does not significantly alter TPSA because it is non-polar.

Membrane permeability TPSA Oral bioavailability

Commercial Purity Benchmark and Storage Stability as Determinants of Experimental Reproducibility

The compound is supplied at a minimum purity of 95% (HPLC), with recommended long-term storage in a cool, dry place . This purity specification is comparable to that of the non-brominated analog (also 95% ) but exceeds the purity commonly reported for 5-bromo-1-ethyl-1H-1,2,4-triazol-3-amine (often 90–93% from some vendors) . The defined storage condition mitigates hydrolytic degradation of the amine and bromine functionalities.

Purity Reproducibility Storage

Optimal Use Cases for 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Design of Selective Kinase Inhibitors with Dual Triazole Pharmacophores

The five hydrogen-bond acceptor atoms and three rotatable bonds [1] enable the compound to simultaneously contact the hinge region and the solvent-exposed ribose pocket of kinases. The bromine atom can fill a halogen-binding pocket, as observed in tankyrase inhibitors exploiting triazol-3-ylamine nicotinamide isosteres [2]. This makes it a preferred scaffold over the ethyl analog, which lacks the second triazole for additional polar contacts.

Metal-Organic Framework (MOF) Synthesis: Bis-Triazole Ligand for Cu(I/II) and Zn(II) Nodes

The two 1,2,4-triazole rings in the target compound can act as bridging ligands for transition metals. The 5-bromo substituent provides a heavy-atom label for X-ray crystallographic phasing (anomalous scattering at Cu Kα) [1], while the amine group permits post-synthetic modification. This dual functionality is absent in non-brominated or mono-triazole analogs.

Chemical Biology: Photoaffinity and Click-Chemistry Probes

The bromine atom serves as a synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) to introduce alkyne or biotin tags. The 1,2,4-triazol-1-ylethyl side chain is bioisosteric with the imidazole ring of histidine, potentially allowing incorporation into peptide mimetics. The distinct molecular weight of 258.08 g/mol [1] simplifies purification of probe conjugates by size-exclusion chromatography.

Agrochemical Intermediate: Synthesis of Triazole-Containing Fungicides

1,2,4-Triazole derivatives are the core of numerous commercial fungicides (e.g., tebuconazole, propiconazole). The target compound’s bis-triazole architecture and 5-bromo substituent can be elaborated into novel analogs with potentially altered resistance profiles. Its computed logP of 0.3 [1] predicts adequate foliar uptake while minimizing soil leaching, a balance not achieved by more lipophilic ethyl or methoxyethyl analogs.

Quote Request

Request a Quote for 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.